molecular formula C14H10N4 B3332222 2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile CAS No. 87837-08-9

2-[2,4,5-Tris(cyanomethyl)phenyl]acetonitrile

Cat. No.: B3332222
CAS No.: 87837-08-9
M. Wt: 234.26 g/mol
InChI Key: AVSBFLCZMKZGKY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,2,4,5-Benzenetetraacetonitrile is a chemical compound that has been used in the construction of metal-organic frameworks (MOFs) with Zinc (Zn) ions . These MOFs are the primary targets of the compound and play a crucial role in the detection of iron (iii) ions and acetylacetone .

Mode of Action

The compound interacts with its targets by inducing various coordination modes in the BTEC 4− linkers, which are part of the MOFs . This interaction results in the formation of luminescent Zn (ii)-MOFs that can detect iron (iii) ions and acetylacetone with high sensitivity and selectivity .

Biochemical Pathways

It is known that the compound plays a role in the construction of mofs, which are used in the detection of certain ions . The downstream effects of these pathways could include changes in the luminescence properties of the MOFs, thereby affecting their detection capabilities .

Pharmacokinetics

It is known that the compound has a high gi absorption and is a cyp1a2 and cyp3a4 inhibitor . These properties could impact the bioavailability of the compound, potentially affecting its efficacy in the construction of MOFs .

Result of Action

The molecular and cellular effects of 1,2,4,5-Benzenetetraacetonitrile’s action primarily involve the formation of luminescent Zn (ii)-MOFs . These MOFs can detect iron (iii) ions and acetylacetone with high sensitivity and selectivity, demonstrating the compound’s effectiveness in this application .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2,4,5-Benzenetetraacetonitrile. For instance, the compound’s solubility can affect its ability to interact with its targets and form MOFs . Additionally, the compound’s stability under various conditions, such as temperature and pH, can also impact its effectiveness .

Biochemical Analysis

Cellular Effects

The cellular effects of 1,2,4,5-Benzenetetraacetonitrile are also not well-documented. It’s possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .

Molecular Mechanism

It’s speculated that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 1,2,4,5-Benzenetetraacetonitrile in animal models. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Transport and Distribution

Future studies could explore any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Scientific Research Applications

Properties

IUPAC Name

2-[2,4,5-tris(cyanomethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c15-5-1-11-9-13(3-7-17)14(4-8-18)10-12(11)2-6-16/h9-10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSBFLCZMKZGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1CC#N)CC#N)CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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